molecular formula C23H24ClNO5 B2407062 Diethyl 4-[5-(4-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 117210-69-2

Diethyl 4-[5-(4-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B2407062
CAS No.: 117210-69-2
M. Wt: 429.9
InChI Key: XNOHQGJXTUVSHR-UHFFFAOYSA-N
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Description

Diethyl 4-[5-(4-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the dihydropyridine class

Properties

IUPAC Name

diethyl 4-[5-(4-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClNO5/c1-5-28-22(26)19-13(3)25-14(4)20(23(27)29-6-2)21(19)18-12-11-17(30-18)15-7-9-16(24)10-8-15/h7-12,21,25H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOHQGJXTUVSHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(O2)C3=CC=C(C=C3)Cl)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the furan ring followed by the introduction of the chlorophenyl group. Key reaction conditions include the use of strong bases and oxidizing agents to facilitate the formation of the dihydropyridine core.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of reduced dihydropyridine derivatives.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Medicinal Chemistry

Diethyl 4-[5-(4-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has garnered attention for its potential therapeutic effects:

  • Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties, which can protect biological systems from oxidative stress. The furan and dihydropyridine moieties contribute to radical scavenging activities .
  • Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation through modulation of specific signaling pathways. Studies have shown that derivatives of dihydropyridines can induce apoptosis in cancer cells .

Neuroprotective Effects

The compound has been studied for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's. It may enhance cognitive function by modulating neurotransmitter levels and reducing neuroinflammation .

Material Science

In material science, this compound can be utilized in the development of organic light-emitting diodes (OLEDs) due to its unique electronic properties. Its ability to form stable films makes it suitable for applications in optoelectronic devices .

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various dihydropyridine derivatives. The results indicated that compounds similar to this compound exhibited significant radical scavenging activity compared to standard antioxidants .

Case Study 2: Anticancer Research

In vitro studies conducted on breast cancer cell lines showed that the compound inhibited cell growth by inducing apoptosis through the mitochondrial pathway. This was attributed to the activation of caspases and modulation of Bcl-2 family proteins .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may act as a calcium channel blocker, affecting the flow of calcium ions in cells and thereby influencing various physiological processes.

Comparison with Similar Compounds

  • Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.

  • Amlodipine: Another calcium channel blocker with similar applications in cardiovascular treatment.

Uniqueness: Diethyl 4-[5-(4-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate stands out due to its unique structural features, which may confer distinct biological activities compared to other dihydropyridines.

Biological Activity

Diethyl 4-[5-(4-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS No. 117210-69-2) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H24ClNO5
  • Molecular Weight : 429.89 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its structure, which includes a dihydropyridine core known for its calcium channel blocking properties. Dihydropyridines have been extensively studied for their antihypertensive effects due to their ability to inhibit calcium influx in vascular smooth muscle cells, leading to vasodilation and reduced blood pressure .

Additionally, studies suggest that derivatives of dihydropyridines may exhibit antioxidant and anticancer activities. The furan and chlorophenyl substituents in this compound may enhance its interaction with biological targets .

Biological Activities

  • Antihypertensive Effects :
    • This compound has been shown to effectively lower blood pressure in animal models through calcium channel blockade .
  • Antioxidant Activity :
    • Research indicates that this compound may possess antioxidant properties by scavenging free radicals and enhancing the body’s defense mechanisms against oxidative stress .
  • Anticancer Activity :
    • Preliminary studies have demonstrated that related dihydropyridine derivatives exhibit cytotoxic effects on various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntihypertensiveSignificant reduction in blood pressure in models
AntioxidantFree radical scavenging capabilities
AnticancerInduced apoptosis in cancer cell lines

Case Study: Antioxidant Evaluation

A study evaluated the antioxidant potential of various dihydropyridine derivatives, including the target compound. Results showed a significant reduction in lipid peroxidation levels when treated with the compound compared to controls, indicating its potential as an effective antioxidant agent .

Case Study: Anticancer Activity

In vitro studies on the anticancer activity of dihydropyridine derivatives revealed that compounds closely related to this compound exhibited moderate to high cytotoxicity against breast and colon cancer cell lines. The mechanism was linked to cell cycle arrest and increased apoptosis markers .

Q & A

How can the synthesis of this compound be optimized to account for steric hindrance from the 4-chlorophenyl and furan substituents?

Methodological Answer:
To mitigate steric effects during synthesis, employ microwave-assisted Hantzsch reaction modifications. Microwave irradiation enhances reaction efficiency by reducing reaction time and improving yield compared to conventional heating . Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and minimize side reactions. Monitor reaction progress via TLC or HPLC, adjusting stoichiometry of the aldehyde (e.g., 4-chlorophenyl furan-2-carbaldehyde) and β-ketoester precursors to favor cyclization. Post-synthesis, purify via column chromatography using gradient elution (hexane:ethyl acetate) to isolate the dihydropyridine core .

What advanced structural elucidation techniques are recommended to confirm the boat conformation of the 1,4-dihydropyridine ring?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for confirming the boat conformation. Grow crystals via slow evaporation of a saturated solution in dichloromethane/hexane. Use a Bruker SMART CCD diffractometer (MoKα radiation, λ = 0.71073 Å) for data collection at 100 K to minimize thermal motion artifacts . Refinement with SHELXL-2018 (full-matrix least-squares on F²) provides precise bond angles and torsion angles. For example, the dihedral angle between the dihydropyridine and furan rings should be ~10–15°, indicative of steric constraints .

Which computational methods are suitable for analyzing the compound’s electronic properties and intermolecular interactions?

Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level predicts frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution, revealing electrophilic/nucleophilic sites . Pair this with Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., C–H···O, π–π stacking) using crystallographic data. For example, the 4-chlorophenyl group may exhibit C–Cl···H interactions contributing to crystal packing stability .

How can bioactivity assays be designed for this compound, given structural similarities to known bioactive dihydropyridines?

Methodological Answer:
Design assays targeting calcium channel modulation (common to dihydropyridines) using patch-clamp electrophysiology on vascular smooth muscle cells. Prepare stock solutions in DMSO (<0.1% final concentration) to avoid cytotoxicity. Include positive controls (e.g., nifedipine) and assess dose-response curves (1 nM–100 µM). For antimicrobial activity, use microbroth dilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, correlating results with logP values to evaluate membrane permeability .

How should researchers resolve discrepancies between spectroscopic data (NMR) and crystallographic results?

Methodological Answer:
If NMR suggests planar geometry but SCXRD reveals a boat conformation, verify sample purity via HPLC-MS. Dynamic effects in solution (e.g., ring puckering) may average NMR signals, while SCXRD captures the static solid-state structure. Perform variable-temperature NMR (VT-NMR) to detect conformational flexibility. For example, coalescence of proton signals at elevated temperatures indicates rapid interconversion between conformers .

What advanced methods can elucidate the reaction mechanism of dihydropyridine formation?

Methodological Answer:
Use isotopic labeling (e.g., ¹³C-labeled β-ketoesters) to track cyclization steps via in situ NMR. Quantum mechanical calculations (e.g., transition state theory at the M06-2X/def2-TZVP level) can model the reaction pathway, identifying rate-limiting steps (e.g., imine formation vs. ring closure). Kinetic studies under varying temperatures (Arrhenius plots) provide activation energies, validated by stopped-flow spectroscopy for rapid intermediate detection .

How can crystal packing behavior be predicted to enhance stability during formulation studies?

Methodological Answer:
Analyze crystal packing motifs (e.g., herringbone vs. layered arrangements) using Mercury 4.3. Identify dominant interactions (e.g., halogen bonding from the 4-chlorophenyl group) and calculate lattice energy with PIXELC. For stability, select co-crystal formers (e.g., succinic acid) that complement hydrogen-bonding sites, screened via thermal analysis (DSC/TGA) .

Are there green chemistry approaches applicable to synthesizing this compound?

Methodological Answer:
Replace traditional solvents with bio-based alternatives (e.g., cyclopentyl methyl ether) in a ball-mill mechanochemical setup to reduce waste. Catalyze the Hantzsch reaction using recyclable Brønsted acidic ionic liquids (e.g., [BMIM][HSO₄]), achieving >90% yield with E-factors <5. Monitor reaction progress in real-time using inline FTIR .

What methodologies assess the compound’s photostability and thermal decomposition pathways?

Methodological Answer:
Conduct accelerated stability studies under ICH Q1B guidelines: expose solid samples to UV (320–400 nm) and visible light (1.2 million lux-hours). Analyze degradation products via LC-QTOF-MS, identifying major photoproducts (e.g., oxidized dihydropyridine derivatives). For thermal decomposition, use TGA-FTIR to detect volatile byproducts (e.g., CO₂ from ester groups) and model kinetics via the Flynn-Wall-Ozawa method .

How can stereochemical purity be ensured during synthesis, particularly at the C4 position?

Methodological Answer:
Employ chiral HPLC (Chiralpak IG-3 column) with a hexane:isopropanol mobile phase to separate enantiomers. Confirm absolute configuration via electronic circular dichroism (ECD) combined with TD-DFT calculations. For asymmetric synthesis, use enantiopure catalysts (e.g., Jacobsen’s thiourea) to induce >95% ee, verified by Mosher ester analysis .

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